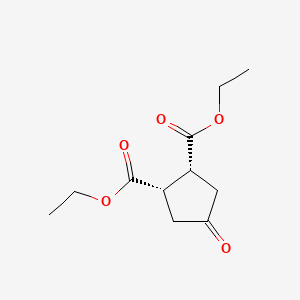

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

カタログ番号 B1361767

CAS番号:

156293-34-4

分子量: 228.24 g/mol

InChIキー: GRPKMLGYFVVOJS-DTORHVGOSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is a chemical compound with the IUPAC name "dimethyl 4-oxo-1,2-cyclopentanedicarboxylate" . It is offered by several suppliers including Benchchem and Aladdin Scientific .

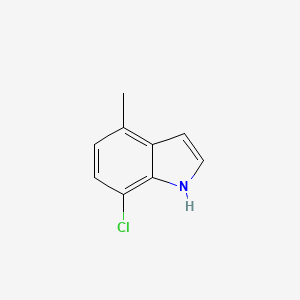

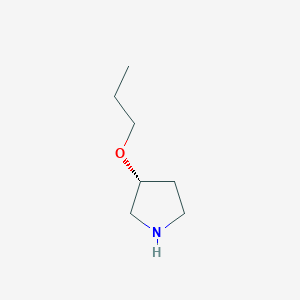

Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of “cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is 200.19 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Synthesis and Structural Studies

- The hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin led to the isolation of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, indicating epimerization during hydrolysis. X-ray crystallography was used to study these compounds, revealing zwitterionic structures and unusual hydrogen bonding in the cis isomer (Curry, Mclennan, Rettig, & Trotter, 1993).

Applications in Organic Synthesis

- Enzymatic procedures were explored for the resolution of esters of trans-epoxysuccinic acid. The study successfully achieved asymmetrization of cis-epoxysuccinic acid by hydrolyzing the racemic diethyl ester of 2-(toluene-p-sulfonyloxy)tartaric acid and subsequent esterification (Crout, Gaudet, & Hallinan, 1993).

Gas-Phase Ionization Studies

- Research on the behavior of dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids under chemical ionization conditions revealed interactions between adjacent ester groups. This study contributes to understanding the stabilization mechanisms of MH+ ions and ROH elimination in these compounds (Etinger, Idina, & Mandelbaum, 1993).

Electrolytic Dissociation Analysis

- Cyclopentanedicarboxylic acids, used in the pharmaceutical industry, were analyzed for their electrolytic dissociation behavior. Understanding these properties is crucial for predicting the distribution of biopharmaceutically active forms in solutions (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Stereochemistry in Organic Reactions

- The hydrogenation of various cyclic β-keto esters, including methyl 2-oxocyclopentanecarboxylate, was studied on modified Raney-nickel catalysts. This research sheds light on the diastereoselectivity and enantioselectivity of hydrogenation processes involving similar compounds (Wittmann, Göndös, & Bartók, 1990).

特性

IUPAC Name |

diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPKMLGYFVVOJS-DTORHVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide

946714-72-3

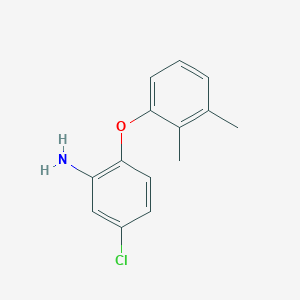

5-Chloro-2-(2,3-dimethylphenoxy)aniline

893750-96-4

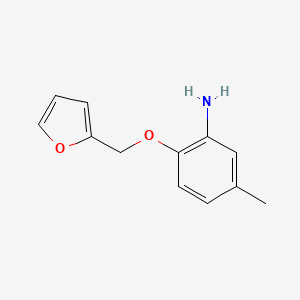

2-(2-Furylmethoxy)-5-methylaniline

946715-63-5

2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine

946742-70-7

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)